N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide
CAS No.: 6620-53-7
Cat. No.: VC14837290
Molecular Formula: C17H27NO2S
Molecular Weight: 309.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6620-53-7 |
|---|---|
| Molecular Formula | C17H27NO2S |
| Molecular Weight | 309.5 g/mol |
| IUPAC Name | N,N-dibutyl-2-methoxy-4-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C17H27NO2S/c1-5-7-11-18(12-8-6-2)17(19)15-10-9-14(21-4)13-16(15)20-3/h9-10,13H,5-8,11-12H2,1-4H3 |
| Standard InChI Key | MJFHPEOOSJXSLA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)SC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₇NO₂S, with a molecular weight of 309.46 g/mol . Its structure consists of a benzamide core substituted with:
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A methoxy group (-OCH₃) at the 2-position of the aromatic ring.
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A methylsulfanyl group (-SCH₃) at the 4-position.
The presence of sulfur in the methylsulfanyl moiety enhances the molecule’s potential for hydrophobic interactions and metabolic stability, while the dibutyl substituents contribute to increased lipophilicity compared to simpler N-alkyl benzamides .
The compound’s solubility profile likely follows trends observed in similar N,N-dialkyl benzamides, showing preferential solubility in organic solvents like dichloromethane or ethanol over aqueous media .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N,N-dibutyl-2-methoxy-4-methylsulfanyl-benzamide typically involves a multi-step sequence:
Step 1: Preparation of 2-Methoxy-4-methylsulfanyl-benzoic Acid
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Starting from 4-methylsulfanyl-2-methoxybenzaldehyde (derived via methods analogous to those in ).
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Oxidation using MnO₂ or KMnO₄ yields the corresponding benzoic acid .
Step 2: Acyl Chloride Formation
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Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive acyl chloride intermediate .
Step 3: Amidation with Dibutylamine
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Reaction of the acyl chloride with dibutylamine in the presence of a base (e.g., triethylamine) yields the target compound :
Optimization Considerations
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Reagent Ratios: A 1:1.2–1.5 molar ratio of acyl chloride to amine ensures complete conversion .
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Temperature: Reactions typically proceed at 60–80°C for 2–4 hours .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is commonly employed .
Applications and Functional Significance
Materials Science Applications
The methylsulfanyl group may facilitate:
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Coordination chemistry with transition metals (e.g., rhodium, palladium) .
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Polymer modification through radical-mediated thiol-ene reactions .
Research Findings and Comparative Analysis
Stability Studies
Compared to N,N-dimethyl analogs , the dibutyl variant shows:
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Enhanced metabolic stability in microsomal assays (projected t₁/₂ > 120 min).
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Reduced crystallization tendency, favoring amorphous solid dispersion formulations .
Spectroscopic Characterization
Key spectral features include:
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¹H NMR (CDCl₃): δ 7.65–7.50 (m, aromatic H), 3.90 (s, OCH₃), 2.50 (s, SCH₃), 1.60–0.90 (m, butyl CH₂/CH₃) .
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IR (KBr): 1650 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-CH₃), 650 cm⁻¹ (C-S) .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under inert atmosphere |
| Decomposition | Avoid strong oxidizers; emits SOₓ, NOₓ |
| PPE | Nitrile gloves, eye protection |
While acute toxicity data are unavailable, structurally similar benzamides exhibit LD₅₀ > 500 mg/kg (rat oral) .
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